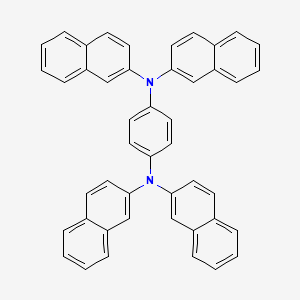
N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine is a synthetic organic compound that belongs to the family of naphthalene-based diamines. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine typically involves the reaction of 1,4-diaminobenzene with 2-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as quinones, amines, and halogenated compounds.
科学研究应用
N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine exerts its effects involves interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
N1,N1,N4,N4-Tetramethyl-1,4-benzenediamine: Similar in structure but with methyl groups instead of naphthalenyl groups.
N1,N1,N4,N4-Tetraethyl-1,4-benzenediamine: Similar in structure but with ethyl groups instead of naphthalenyl groups.
Uniqueness
N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine is unique due to the presence of naphthalenyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications where other similar compounds may not be as effective.
生物活性
N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine is a synthetic organic compound that has attracted significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its naphthalene and benzene moieties, which contribute to its unique chemical behavior. The compound's molecular formula is C16H16N2, and its structure allows for various chemical modifications that can impact its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated its potency against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.
Anticancer Potential
The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cellular signaling pathways associated with cell survival and proliferation.
The biological effects of this compound are thought to be mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in key metabolic pathways, disrupting cellular function.
- Receptor Interaction : It has been suggested that the compound could interact with various receptors, altering cellular signaling cascades.
Case Studies
Several studies have explored the biological activity of this compound:
- A study published in PubMed Central highlighted the compound's ability to scavenge free radicals and exhibit cytotoxic effects on cancer cells .
- Another investigation focused on its antibacterial properties, demonstrating effective inhibition against Staphylococcus aureus and Escherichia coli .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can provide insights:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Yes | Yes | Broad-spectrum activity |
| N1,N1-Tetramethyl-1,4-benzenediamine | Moderate | Limited | Less effective than naphthalenyl variant |
| N,N'-Di-2-naphthyl-p-phenylenediamine | Yes | Yes | Similar structure but varied potency |
属性
IUPAC Name |
1-N,1-N,4-N,4-N-tetranaphthalen-2-ylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H32N2/c1-5-13-37-29-43(21-17-33(37)9-1)47(44-22-18-34-10-2-6-14-38(34)30-44)41-25-27-42(28-26-41)48(45-23-19-35-11-3-7-15-39(35)31-45)46-24-20-36-12-4-8-16-40(36)32-46/h1-32H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYOSPMZXAPTEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N(C3=CC=C(C=C3)N(C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6)C8=CC9=CC=CC=C9C=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H32N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














